molecular formula C25H32N6O13 B1678878 Nikkomycin pseudo-J CAS No. 120796-22-7

Nikkomycin pseudo-J

Cat. No. B1678878
M. Wt: 624.6 g/mol
InChI Key: ZWCOQJINVKEJCM-PXWVMMDFSA-N
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Description

Nikkomycin pseudo-J is a type of nikkomycin that is isolated from Streptomyces tendae . Nikkomycins are a group of antifungal medications that work by interfering with the building of the fungal cell wall, which results in the fungal cell breaking open .


Synthesis Analysis

The synthesis of Nikkomycin pseudo-J involves a complex enzymatic machinery encoded within gene clusters in the genome of Streptomyces . An additional copy of the nikkomycin biosynthetic gene cluster was introduced into the nikkomycin producing strain, S. ansochromogenes 7100, to increase the yields of nikkomycins . The gene cluster was first reassembled into an integrative plasmid and then introduced into S. ansochromogenes .


Molecular Structure Analysis

Nikkomycin pseudo-J has a molecular formula of C25H32N6O13 and a molecular weight of 624.560 . It is a member of the nikkomycin family, which are composed of peptidyl and nucleoside moieties .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Nikkomycin pseudo-J are complex and involve multiple enzymes . The biosynthetic pathway of nikkomycins has been studied extensively at the genetic, enzymatic, and regulatory levels .

Future Directions

The production of nikkomycins, including Nikkomycin pseudo-J, can be improved by genetic manipulation of the biosynthetic pathways . The introduction of an extra nikkomycin biosynthetic gene cluster into the genome of S. ansochromogenes has been shown to significantly increase the production of nikkomycins . Future research may focus on further optimizing these biosynthetic pathways to increase yield and exploring the potential of nikkomycins in treating various fungal infections .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O13/c1-8(16(35)11-3-2-9(32)6-27-11)14(26)22(39)30-15(23(40)29-12(24(41)42)4-5-13(33)34)20-18(37)17(36)19(44-20)10-7-28-25(43)31-21(10)38/h2-3,6-8,12,14-20,32,35-37H,4-5,26H2,1H3,(H,29,40)(H,30,39)(H,33,34)(H,41,42)(H2,28,31,38,43)/t8-,12-,14-,15-,16-,17?,18?,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCOQJINVKEJCM-RXFLJLMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H](C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nikkomycin pseudo-J

CAS RN

120796-22-7
Record name Nikkomycin pseudo-J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H DECKER, C BORMANN, HP FIEDLER… - The Journal of …, 1989 - jstage.jst.go.jp
… After 8 days 63 mg/liter nikkomycin pseudo-J and 75 mg/liter nikkomycin J could be detected… Z was less active than nikkomycin Zand nikkomycin pseudo-J less active than nikkomycin J. …
Number of citations: 21 www.jstage.jst.go.jp
IM Lagoja - Chemistry & Biodiversity, 2005 - Wiley Online Library
This review describes the various manifestations of the pyrimidine system (alkylated, glycosylated, benzo‐annelated.). These comprise pyrimidine nucleosides as well as alkaloids and …
Number of citations: 591 onlinelibrary.wiley.com

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